[(2R,3R,4R,5R)-3,4-Diacetyloxy-5-[2-amino-6-(4-methylphenyl)sulfanylpurin-9-yl]oxolan-2-yl]methyl acetate
Description
This compound is a purine nucleoside analogue characterized by a 2-amino-6-(4-methylphenyl)sulfanylpurine base attached to a modified ribose backbone. The ribose moiety is acetylated at the 3-, 4-, and 2'-positions, enhancing its lipophilicity and stability against enzymatic degradation . The 4-methylphenylsulfanyl group at the purine’s 6-position introduces steric bulk and electron-withdrawing effects, which may influence receptor binding and metabolic pathways. Such modifications are common in antiviral and anticancer nucleoside prodrugs to improve bioavailability and target specificity.
Properties
IUPAC Name |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-[2-amino-6-(4-methylphenyl)sulfanylpurin-9-yl]oxolan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O7S/c1-11-5-7-15(8-6-11)36-21-17-20(26-23(24)27-21)28(10-25-17)22-19(34-14(4)31)18(33-13(3)30)16(35-22)9-32-12(2)29/h5-8,10,16,18-19,22H,9H2,1-4H3,(H2,24,26,27)/t16-,18-,19-,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJKAWCGXGIQVPS-WGQQHEPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC(=NC3=C2N=CN3C4C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SC2=NC(=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00576957 | |
| Record name | 6-[(4-Methylphenyl)sulfanyl]-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-9H-purin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00576957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
515.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135041-23-5 | |
| Record name | 6-[(4-Methylphenyl)sulfanyl]-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-9H-purin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00576957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
[(2R,3R,4R,5R)-3,4-Diacetyloxy-5-[2-amino-6-(4-methylphenyl)sulfanylpurin-9-yl]oxolan-2-yl]methyl acetate is a complex organic compound with potential biological activities. This compound belongs to a class of nucleoside analogs and is characterized by its intricate molecular structure, which includes a purine base modified by a sulfanyl group and acetoxy substituents. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.
- Molecular Formula : C23H25N5O7S
- Molecular Weight : 475.54 g/mol
- CAS Number : 135041-23-5
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities including:
- Antimicrobial Activity : Studies have shown that related compounds possess significant antimicrobial properties against various bacterial strains and fungi.
- Antiviral Effects : Nucleoside analogs often demonstrate antiviral activity by interfering with viral replication processes.
- Anticancer Potential : Some derivatives have been investigated for their ability to inhibit cancer cell growth through mechanisms such as apoptosis induction.
In Vitro Studies
In vitro studies have been conducted to evaluate the biological activity of this compound. For instance:
Case Studies
- Antimicrobial Efficacy : A study published in PubMed evaluated the antimicrobial effects of similar compounds against Staphylococcus aureus and Escherichia coli. Results indicated that the compounds had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting potential use in treating infections caused by resistant strains .
- Cytotoxicity Against Cancer Cells : A research article highlighted the cytotoxic effects of a structurally related nucleoside on several cancer cell lines, showing significant reduction in cell viability at concentrations above 10 µM . The mechanism was linked to the activation of caspase pathways leading to programmed cell death.
Mechanistic Insights
The biological activity of this compound can be attributed to its structural features:
- The sulfanyl group may enhance binding affinity to target enzymes or receptors.
- The acetoxy groups can influence solubility and bioavailability.
Scientific Research Applications
Medicinal Chemistry Applications
- Antiviral Activity :
- Anticancer Properties :
- Enzyme Inhibition :
Biochemical Applications
- Nucleoside Analog :
- Research Tool in Molecular Biology :
Organic Synthesis Applications
- Synthesis of Modified Nucleotides :
- Chemical Reactions :
Case Studies
- Antiviral Drug Development :
- Cancer Treatment Research :
Comparison with Similar Compounds
Key Observations:
3-aminopropylsulfanyl in introduces a positively charged moiety, favoring interactions with anionic receptor sites (e.g., P2Y receptors) .
Backbone Modifications :
- Acetylation at the 3-, 4-, and 2'-positions in the target compound reduces polarity, mimicking strategies used in prodrugs like valacyclovir to bypass first-pass metabolism .
- Phosphorylation in acetyl adenylate and related compounds () increases water solubility but limits blood-brain barrier penetration .
Biological Activity: The target compound’s 4-methylphenylsulfanyl group may reduce off-target effects compared to AR-C67085’s propylsulfanyl group, which non-specifically inhibits multiple P2Y subtypes . ’s 2-((3-aminopropyl)thio)adenosine 5'-diphosphate shows higher affinity for platelet ADP receptors due to its dual phosphate and sulfanyl groups .
Q & A
Q. How to optimize solid-phase synthesis protocols for generating phosphoramidite derivatives of this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
